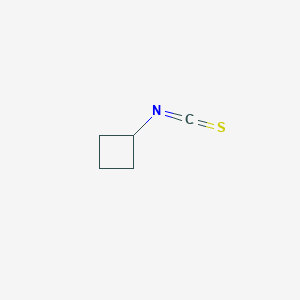

Isothiocyanatocyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYIZTZTUDQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607053 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-91-3 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isothiocyanatocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanatocyclobutane (cyclobutyl isothiocyanate) is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. The incorporation of a strained cyclobutane ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, such as metabolic stability and conformational rigidity.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound and details the analytical techniques crucial for its thorough characterization. Drawing on established protocols for alkyl isothiocyanate synthesis and spectral data from analogous compounds, this document serves as a practical resource for researchers aiming to synthesize, purify, and verify this valuable chemical building block.

Introduction: The Significance of the Cyclobutane Motif in Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their high reactivity as electrophiles and are found in numerous naturally occurring molecules, many of which exhibit potent biological activities, including anticancer and anti-inflammatory properties.[2] The chemical versatility of the isothiocyanate group makes it a valuable synthon for the creation of diverse nitrogen- and sulfur-containing heterocyclic compounds.

The integration of a cyclobutane ring into an isothiocyanate structure presents a compelling strategy in drug design. The cyclobutane moiety is increasingly utilized as a bioisostere for larger or more flexible groups, offering a way to explore novel chemical space. Its puckered three-dimensional structure can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the strained ring system can influence the electronic properties of the attached functional group and may confer increased metabolic stability compared to linear alkyl chains.[1] This guide focuses on the practical aspects of synthesizing and characterizing this compound, providing a foundational framework for its application in research and development.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of alkyl isothiocyanates, including this compound, proceeds from the corresponding primary amine. This transformation is typically achieved in a one-pot, two-step process involving the initial formation of a dithiocarbamate salt, followed by desulfurization to yield the target isothiocyanate.[2][3]

Reaction Principle: From Amine to Isothiocyanate

The synthesis initiates with the nucleophilic attack of the primary amine (cyclobutylamine) on the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically conducted in the presence of a base (e.g., triethylamine, sodium bicarbonate) to facilitate the formation of an intermediate dithiocarbamate salt.[2][4][5] This salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur-containing byproduct to furnish the isothiocyanate.

Caption: General workflow for the synthesis of this compound.

A variety of desulfurizing agents have been successfully employed for this transformation, offering researchers flexibility based on desired reaction conditions, substrate tolerance, and purification strategy. The choice of reagent can impact reaction time, yield, and the environmental profile of the synthesis.[2][3]

| Desulfurizing Agent | Typical Reaction Conditions | Advantages & Considerations | Reference |

| Sodium Persulfate (Na₂S₂O₈) | Aqueous medium, room temperature | "Green" and efficient, tolerates a wide range of functional groups, suitable for chiral amines. | [2][6] |

| Iodine (I₂) | Biphasic system (e.g., water/ethyl acetate) with NaHCO₃ | Mild conditions, rapid reaction, easy workup due to product extraction into the organic phase. | [2][7] |

| Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), with a base (e.g., Et₃N) | High yields, rapid decomposition of the intermediate thiotosyl ester. | [2] |

| DMT/NMM/TsO⁻ | Microwave irradiation or conventional heating | Effective for a broad range of amines, can be performed in aqueous or organic media. | [3][8] |

| Cyanuric Chloride | Aqueous conditions | Economical and suitable for large-scale synthesis. | [9] |

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established one-pot procedures for alkyl isothiocyanate synthesis using sodium persulfate as a green and effective desulfurizing agent.[2][6]

Materials:

-

Cyclobutylamine

-

Carbon Disulfide (CS₂)

-

Sodium Bicarbonate (NaHCO₃) or another suitable base

-

Sodium Persulfate (Na₂S₂O₈)

-

Water (deionized)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutylamine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in water. Cool the mixture in an ice bath to 0-5 °C.

-

Dithiocarbamate Formation: Add carbon disulfide (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the consumption of the starting amine by TLC or GC.

-

Desulfurization: Prepare a solution of sodium persulfate (1.0-1.2 eq.) in water and add it dropwise to the reaction mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Characterization of this compound

Caption: Experimental workflow for the purification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for unambiguous structure elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutane ring.

-

CH-NCS Proton: The methine proton alpha to the isothiocyanate group is expected to be the most downfield signal of the cyclobutyl ring, likely appearing as a multiplet.

-

CH₂ Protons: The methylene protons of the cyclobutane ring will appear as complex multiplets further upfield. The specific chemical shifts and coupling patterns will be influenced by the puckered conformation of the ring. A study on monosubstituted cyclobutanes suggests that substituents can cause significant shielding or deshielding effects on ring protons.[13]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton.

-

-N=C=S Carbon: The carbon of the isothiocyanate group typically appears in a characteristic downfield region. However, it is important to note that the signal for the isothiocyanate carbon can be very broad, sometimes to the point of being nearly undetectable ("near-silence").[14][15][16] This broadening is attributed to the structural flexibility and facile changes in bond angles of the ITC group.[15][16]

-

Cyclobutane Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region. The carbon atom bonded to the nitrogen (C-NCS) will be the most downfield among the ring carbons.

Predicted NMR Data for this compound (based on cyclohexyl isothiocyanate data[10][11][12][17]):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 - 4.0 | Multiplet | CH-NCS |

| ~1.8 - 2.5 | Multiplet | Ring CH₂ | |

| ~1.5 - 1.8 | Multiplet | Ring CH₂ | |

| ¹³C | ~125 - 135 | Singlet (potentially very broad) | -N=C =S |

| ~55 - 65 | Singlet | C H-NCS | |

| ~25 - 35 | Singlet | Ring C H₂ | |

| ~15 - 25 | Singlet | Ring C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the presence of the characteristic isothiocyanate functional group. The key diagnostic absorption is the strong, broad band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak is typically observed in the range of 2060-2105 cm⁻¹.[18] Other expected absorptions include C-H stretching vibrations from the cyclobutane ring around 2850-3000 cm⁻¹.[19]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) |

| ~2060 - 2105 | Very Strong, Broad | -N=C=S asymmetric stretch |

| ~1450 | Medium | CH₂ scissoring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).

-

Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound (C₅H₇NS) would be observed at an m/z of 113.

-

Key Fragmentation Pathways: Alkyl isothiocyanates exhibit characteristic fragmentation patterns.[20] A common fragmentation involves the formation of an ion at m/z 72, corresponding to [CH₂NCS]⁺.[20] For this compound, key fragment ions would likely arise from the loss of ethene (m/z 28) from the cyclobutane ring, a common fragmentation pathway for cyclobutanes, and cleavage to form the cyclobutyl cation [C₄H₇]⁺ (m/z 55).[1]

Predicted Key Fragments in the EI-Mass Spectrum:

| m/z | Interpretation |

| 113 | Molecular Ion [C₅H₇NS]⁺ |

| 85 | Loss of ethene [M - C₂H₄]⁺ |

| 72 | [CH₂NCS]⁺ fragment |

| 58 | [NCS]⁺ fragment |

| 55 | Cyclobutyl cation [C₄H₇]⁺ |

Conclusion and Outlook

This technical guide has detailed robust and accessible methodologies for the synthesis of this compound, primarily through the one-pot conversion of cyclobutylamine. A comprehensive characterization strategy, leveraging NMR, IR, and MS, has been outlined, with expected spectral data inferred from closely related analogs to guide researchers in structural verification. The combination of the reactive isothiocyanate warhead with the conformationally constrained cyclobutane scaffold makes this compound a highly attractive building block for the development of novel chemical probes and therapeutic candidates. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in the fields of chemical biology and drug discovery.

References

-

Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. [Link]

-

Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Technology Networks. [Link]

-

Myers, K. A., & G-S, V. (2024). Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]

-

Jasiński, M., Wójtowicz-Krawiec, A., & Cholewiński, G. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

-

Rao, C. N. R., & Balasubramanian, A. (2018). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). ResearchGate. [Link]

-

Jasiński, M., Wójtowicz-Krawiec, A., & Cholewiński, G. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]

-

ResearchGate. (2026). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. ResearchGate. [Link]

-

Asian Journal of Organic Chemistry. (2023). One‐Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexyl isothiocyanate. PubChem. [Link]

-

Murakami, K., & Yorimitsu, H. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Tajbakhsh, M., et al. (2011). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Taylor & Francis Online. [Link]

-

SpectraBase. (n.d.). Cyclohexyl isothiocyanate - Mass Spectrum (GC). SpectraBase. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane, isothiocyanato-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Semantic Scholar. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). HMDB. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]

-

The Good Scents Company. (n.d.). cyclohexyl isothiocyanate, 1122-82-3. The Good Scents Company. [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

-

Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Sci-Hub. [Link]

-

SpectraBase. (n.d.). Cyclohexylmethyl isothiocyanate - FTIR. SpectraBase. [Link]

-

Afonin, A. V., & Vashchenko, A. V. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclododecyl isothiocyanate. NIST Chemistry WebBook. [Link]

-

Brown, D. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Durrant, S. F., & Durrant, J. D. (2010). Conformational Studies of Cyclopropylmethyl Isothiocyanate From Temperature-Dependent FT-IR Spectra of Rare Gas Solutions and Ab Initio Calculations. PubMed. [Link]

-

Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

-

Gusinac, A. M., et al. (2022). The mass spectrometry (MS) spectra of the compounds detected in the autolysates of B. vulgaris. ResearchGate. [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). FooDB. [Link]

Sources

- 1. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [ouci.dntb.gov.ua]

- 9. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions | Technology Networks [technologynetworks.com]

- 10. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 1H NMR [m.chemicalbook.com]

- 11. CYCLOHEXYL ISOTHIOCYANATE(1122-82-3) 13C NMR spectrum [chemicalbook.com]

- 12. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. rsc.org [rsc.org]

- 18. sci-hub.st [sci-hub.st]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of Isothiocyanatocyclobutane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanatocyclobutane (C₅H₇NS) is a reactive organosulfur compound featuring a strained cyclobutyl ring attached to the versatile isothiocyanate functional group. While this molecule represents an interesting scaffold for chemical synthesis and drug discovery, a comprehensive public repository of its physicochemical properties is notably absent. This technical guide serves as a foundational document, providing a combination of computed data, predictive analysis based on established chemical principles, and detailed, field-proven experimental protocols for its complete characterization. We aim to equip researchers with the necessary information to safely handle, identify, and utilize this compound in their work. This guide establishes the molecular identity, predicts key physical and spectral properties, and provides robust, step-by-step methodologies for empirical validation using modern analytical techniques.

Introduction and Rationale

The isothiocyanate (-N=C=S) functional group is a cornerstone of synthetic chemistry, renowned for its electrophilicity and utility as a precursor to a diverse range of sulfur- and nitrogen-containing heterocycles.[1] When coupled with a cyclobutane moiety, the resulting molecule, this compound, gains unique structural characteristics. The four-membered ring imparts significant ring strain and a defined three-dimensional conformation, which can influence receptor binding, metabolic stability, and other pharmacokinetic properties in derivative compounds.

Despite its potential, this compound is not a widely commercialized chemical, and as such, its fundamental physicochemical properties are not well-documented in peer-reviewed literature or chemical databases. This guide addresses this critical knowledge gap. As Senior Application Scientists, our expertise lies not only in data reporting but in establishing the causal links between molecular structure and analytical response. Therefore, this document is structured to provide not just data, but a logical framework for the de novo characterization of a novel or uncharacterized liquid analyte.

The protocols described herein are designed to be self-validating, representing the gold standard in analytical chemistry for structure elucidation and purity assessment. By grounding our predictions in authoritative chemical theory and providing robust experimental workflows, we present a trustworthy and comprehensive resource for any scientific professional working with or intending to synthesize this compound.

Molecular Identity and Computed Properties

Accurate identification is the first step in any chemical analysis. The fundamental identifiers and computed properties for this compound are summarized below. This data is primarily sourced from the PubChem database, which provides a reliable foundation of computed molecular descriptors.[2]

Structural Information

-

2D Structure:

-

Molecular Formula: C₅H₇NS

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6068-91-3 | PubChem[2] |

| SMILES | C1CC(C1)N=C=S | PubChem[2] |

| InChIKey | TYBYIZTZTUDQCB-UHFFFAOYSA-N | PubChem[2] |

Computed Physicochemical Data

| Property | Predicted/Computed Value | Source / Method |

| Molecular Weight | 113.18 g/mol | PubChem[2] |

| Monoisotopic Mass | 113.02992040 Da | PubChem[2] |

| XlogP3 | 2.5 | PubChem[2] |

| Boiling Point | ~170-190 °C | Estimation based on similar structures |

| Density | ~1.0 - 1.1 g/cm³ | Estimation based on similar structures |

Rationale for Predictions: The boiling point and density are estimated based on structurally similar compounds like cyclohexyl isothiocyanate (Boiling Point: ~219 °C) and considering the lower molecular weight of the cyclobutyl derivative.[3] The XlogP3 value of 2.5 suggests moderate lipophilicity.[2]

Predictive Spectroscopic Profile

In the absence of published spectra, a predictive analysis based on first principles provides a powerful tool for identification. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The cyclobutane ring protons will exhibit complex splitting patterns due to cis and trans coupling.

-

δ 4.0 - 4.3 ppm (1H, quintet or multiplet): This downfield signal corresponds to the single proton on the carbon directly attached to the electron-withdrawing isothiocyanate group (α-proton). Its multiplicity will be complex due to coupling with the four adjacent β-protons.

-

δ 2.2 - 2.6 ppm (4H, multiplet): These signals arise from the four protons on the two carbons beta (β) to the NCS group. Diastereotopic effects will likely make these protons chemically non-equivalent, resulting in a complex multiplet.

-

δ 1.8 - 2.1 ppm (2H, multiplet): This signal corresponds to the two protons on the carbon gamma (γ) to the NCS group, which are the least deshielded.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 125 - 135 ppm (1C, -N=C=S): This is the characteristic signal for the central carbon of the isothiocyanate group. This peak may be broad or have a low signal-to-noise ratio due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the flexibility of the functional group.[6]

-

δ 55 - 60 ppm (1C, α-CH): The carbon atom directly bonded to the NCS group.

-

δ 28 - 33 ppm (2C, β-CH₂): The two equivalent carbons beta to the NCS group.

-

δ 15 - 20 ppm (1C, γ-CH₂): The single carbon atom gamma to the NCS group.

Predicted Fourier-Transform Infrared (FT-IR) Spectrum

Infrared (IR) spectroscopy is ideal for identifying functional groups. The spectrum of this compound is expected to be dominated by the intense, characteristic absorption of the isothiocyanate moiety.

-

2060–2105 cm⁻¹ (Strong, Sharp): This very strong and characteristic absorption is due to the asymmetric stretching vibration of the -N=C=S group. Its presence is a primary indicator for the successful synthesis of the compound.

-

2950–3000 cm⁻¹ (Medium-Strong): C-H stretching vibrations from the sp³ hybridized carbons of the cyclobutane ring.

-

1400–1475 cm⁻¹ (Variable): CH₂ scissoring and bending vibrations within the cyclobutane ring.

Predicted Mass Spectrum (Electron Ionization)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

-

m/z 113 (Molecular Ion, M⁺): The parent peak corresponding to the molecular weight of the compound.

-

m/z 85 (M - C₂H₄)⁺: Loss of ethene from the cyclobutane ring via cycloreversion, a common fragmentation pathway for cyclobutyl systems.

-

m/z 72 (CH₂NCS)⁺: A characteristic and often prominent peak in the mass spectra of many alkyl isothiocyanates, resulting from cleavage and rearrangement.

-

m/z 55 (C₄H₇)⁺: The cyclobutyl cation fragment resulting from the cleavage of the C-N bond.

Caption: Predicted EI-MS Fragmentation Pathway of this compound.

Experimental Characterization Protocols

The following protocols provide standardized, step-by-step methodologies for the empirical determination of the spectroscopic properties of this compound.

General Physicochemical and Spectroscopic Workflow

This workflow provides a logical sequence for the comprehensive characterization of a newly synthesized or acquired sample of this compound.

Caption: General workflow for the physicochemical characterization of this compound.

Protocol for NMR Spectroscopy

This protocol details the preparation and analysis of a liquid sample of this compound by ¹H and ¹³C NMR.

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the hydrogen-carbon framework of the molecule.

-

Causality: A deuterated solvent (e.g., CDCl₃) is essential because it is largely "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals.[7] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution.[8]

Methodology:

-

Sample Preparation: a. In a clean, dry vial, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] b. Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] c. Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.[7]

-

Instrument Setup & Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge. b. Locking & Shimming: Instruct the spectrometer software to lock onto the deuterium signal of the CDCl₃ and perform an automatic shimming routine to optimize the magnetic field homogeneity.[8] c. ¹H Acquisition: i. Load standard proton acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16 scans). ii. Acquire the ¹H spectrum. d. ¹³C Acquisition: i. Load standard carbon acquisition parameters (e.g., proton-decoupled, 30-degree pulse, 2-second relaxation delay). ii. Acquire the ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm. c. Integrate the ¹H signals and assign the chemical shifts and multiplicities for all peaks.

Protocol for FT-IR Spectroscopy

This protocol uses the Attenuated Total Reflectance (ATR) method, which is ideal for fast and easy analysis of liquid samples.

-

Objective: To obtain an infrared spectrum to identify the isothiocyanate functional group.

-

Causality: The ATR technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[3] It requires minimal sample preparation and is non-destructive.

Methodology:

-

Background Collection: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in isopropanol and allow it to dry completely. b. With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: a. Place a single drop of neat this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[3] b. Acquire the sample spectrum.

-

Data Processing & Cleaning: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the key absorption bands, paying close attention to the 2000-2200 cm⁻¹ region for the characteristic -N=C=S peak. c. After analysis, thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to assess the purity of the sample and confirm its molecular weight and fragmentation pattern.

-

Objective: To separate volatile components, confirm the molecular weight of the analyte, and analyze its fragmentation pattern.

-

Causality: GC separates compounds based on their volatility and interaction with a stationary phase. MS then ionizes and fragments the eluted compounds, separating the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[6]

Methodology:

-

Sample Preparation: a. Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. b. Transfer the solution to a 2 mL GC autosampler vial and cap it.

-

Instrument Setup & Acquisition: a. GC Method: i. Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column. ii. Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). iii. Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. b. MS Method: i. Ion Source: Electron Ionization (EI) at 70 eV. ii. Source Temperature: 230 °C. iii. Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Identify the molecular ion peak (M⁺) at m/z 113. d. Identify and assign major fragment ions based on the predicted fragmentation pattern.

Safety and Handling

Based on the Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Physical Hazards: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Health Hazards:

-

Harmful if swallowed.

-

Causes skin irritation and serious eye damage.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause respiratory irritation.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and empirically determining the physicochemical properties of this compound. While a scarcity of published experimental data exists for this specific molecule, we have bridged this gap by combining reliable computed data with predictive analyses grounded in fundamental spectroscopic principles. The detailed, step-by-step protocols for NMR, FT-IR, and GC-MS analysis provide researchers with the necessary tools to validate these predictions, confirm the molecule's structure, and assess its purity. By explaining the causality behind experimental choices and adhering to rigorous analytical standards, this document serves as an authoritative and practical resource for scientists and drug development professionals seeking to explore the chemistry and potential applications of this unique isothiocyanate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]

-

Western University. NMR Sample Preparation. Western University. [Link]

-

PubMed Central. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry. [Link]

-

Emerald Cloud Lab. ExperimentGCMS Documentation. Emerald Cloud Lab. [Link]

-

PubMed Central. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. Foods. [Link]

-

MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]

-

SCION Instruments. Sample preparation GC-MS. SCION Instruments. [Link]

-

University of Maryland. Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]

-

University of California, San Diego. Sample preparation for FT-IR. UCSD Chemistry and Biochemistry. [Link]

-

ACS Publications. Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]

-

Royal Society of Chemistry. Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

-

PubMed. Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. In silico physicochemical parameter predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

Isothiocyanatocyclobutane: A Technical Guide for Advanced Research and Development

This guide provides a comprehensive technical overview of isothiocyanatocyclobutane, a versatile reagent with growing potential in synthetic chemistry and drug discovery. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this unique cyclobutyl-containing isothiocyanate.

Core Identification and Physicochemical Properties

This compound, a member of the alkyl isothiocyanate family, is distinguished by the presence of a strained four-membered cyclobutane ring attached to the reactive isothiocyanate functional group.

IUPAC Name: this compound[1] CAS Number: 6068-91-3[1] Synonyms: Cyclobutyl isothiocyanate[1]

The physicochemical properties of a molecule are fundamental to its application in research, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇NS | PubChem[1] |

| Molecular Weight | 113.18 g/mol | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 113.02992040 Da | PubChem |

| Monoisotopic Mass | 113.02992040 Da | PubChem |

| Topological Polar Surface Area | 44.5 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 101 | PubChem |

Synthesis of this compound

The primary and most common route for the synthesis of this compound is from the corresponding primary amine, cyclobutylamine. This transformation is typically achieved through a two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.[2] This method is widely applicable for the preparation of a broad range of alkyl and aryl isothiocyanates.[3][4][5]

Reaction Principle

The synthesis commences with the nucleophilic attack of the primary amine (cyclobutylamine) on carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct, yielding the isothiocyanate.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of alkyl isothiocyanates from primary amines.[3][4]

Materials:

-

Cyclobutylamine

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Trichloroisocyanuric Acid (TCT) or Tosyl Chloride (TsCl) as the desulfurizing agent

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dithiocarbamate Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutylamine (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an appropriate solvent system (e.g., a mixture of water and an organic solvent like dichloromethane).[3]

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the consumption of the starting amine by a suitable technique (e.g., TLC or GC).

-

-

Desulfurization:

-

Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture again in an ice bath.

-

Prepare a solution of the desulfurizing agent, such as trichloroisocyanuric acid (0.5 eq) or tosyl chloride (1.1 eq), in an organic solvent like dichloromethane.

-

Add the desulfurizing agent solution dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Self-Validation: The purity and identity of the synthesized this compound should be confirmed through spectroscopic methods, including Infrared (IR) spectroscopy (a strong, characteristic peak for the -N=C=S group is expected around 2100 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Synthetic Applications

The isothiocyanate functional group is a versatile electrophile, and its reactivity is the cornerstone of its utility in organic synthesis. The central carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack.

Caption: Nucleophilic addition to this compound.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of diverse heterocyclic and acyclic compounds.

-

With Amines: Reaction with primary or secondary amines yields substituted thioureas. This reaction is typically rapid and high-yielding.

-

With Alcohols and Thiols: In the presence of a base, this compound reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

-

With Carbanions: Organometallic reagents and other carbon nucleophiles can add to the isothiocyanate carbon, providing a route to more complex molecules.

Potential in Drug Discovery and Medicinal Chemistry

While specific studies on the biological activity of this compound are limited, the isothiocyanate moiety is a well-known pharmacophore present in many naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclobutane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from cyclobutylamine and the versatile reactivity of the isothiocyanate group make it an attractive building block for the construction of complex molecules and novel drug candidates. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Romeo, L., Iori, R., Rollin, P., Bramanti, P., & Mazzon, E. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 23(3), 624. [Link]

-

Gawroński, J., Gawrońska, K., Kolbon, H., & Kwit, M. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(21), 5008. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

Sources

- 1. This compound | C5H7NS | CID 20434699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

A Spectroscopic Guide to Isothiocyanatocyclobutane: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the expected spectral characteristics of isothiocyanatocyclobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By synthesizing established principles of spectroscopy with data from analogous structures, this guide offers a robust framework for the analysis and interpretation of this compound's spectral data.

Introduction to this compound

This compound is an organic compound featuring a four-membered cyclobutane ring attached to a reactive isothiocyanate functional group (-N=C=S). The strained cyclobutane ring and the electrophilic carbon of the isothiocyanate group make this molecule an interesting building block in organic synthesis and medicinal chemistry. A thorough understanding of its structure is paramount for its effective utilization, and spectroscopic methods provide the most powerful tools for this purpose. This guide will walk through the predicted spectral data for this compound and explain the rationale behind these predictions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy of this compound

Theoretical Framework: The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to different chemical environments for the axial and equatorial protons.[1] The electronegativity of the nitrogen atom in the isothiocyanate group will cause a downfield shift (deshielding) of the proton on the carbon to which it is attached (the α-proton). The protons on the β and γ carbons will be further upfield. The spin-spin coupling between adjacent non-equivalent protons will result in complex splitting patterns.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (α-proton) | 3.5 - 4.0 | Quintet or complex multiplet | - |

| H-2, H-4 (β-protons) | 2.0 - 2.5 | Multiplet | - |

| H-3 (γ-protons) | 1.8 - 2.2 | Multiplet | - |

Interpretation and Rationale:

-

H-1 (α-proton): This proton is directly attached to the carbon bearing the electron-withdrawing isothiocyanate group, leading to a significant downfield shift. It is expected to be coupled to the four adjacent β-protons, resulting in a complex multiplet, which might approximate a quintet if all coupling constants were similar.

-

H-2, H-4 (β-protons): These four protons are on the carbons adjacent to the substituted carbon. Their chemical shift will be intermediate. The puckered nature of the cyclobutane ring may make the axial and equatorial protons on these carbons chemically non-equivalent, leading to more complex splitting patterns.

-

H-3 (γ-protons): These two protons are furthest from the isothiocyanate group and are therefore expected to be the most shielded (upfield). They will be coupled to the four β-protons.

Visualization of ¹H NMR Correlations

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy of this compound

Theoretical Framework: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbon of the isothiocyanate group (-N=C =S) has a characteristic chemical shift in the range of 120-140 ppm. However, this signal is often broad and of low intensity due to its long relaxation time and the quadrupolar nature of the adjacent nitrogen atom, a phenomenon sometimes referred to as "near-silence".[4]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and/or a larger number of scans are generally needed to observe all carbon signals, especially the isothiocyanate carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased. Chemical shifts are referenced to the solvent peak or TMS.[3]

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -N=C =S | 120 - 140 | Characteristic chemical shift for an isothiocyanate carbon.[4] Signal may be broad. |

| C-1 (α-carbon) | 50 - 60 | Attached to the electronegative nitrogen, resulting in a downfield shift. |

| C-2, C-4 (β-carbons) | 25 - 35 | Standard aliphatic carbons. |

| C-3 (γ-carbon) | 15 - 25 | Most upfield of the ring carbons. |

Interpretation and Rationale:

-

Isothiocyanate Carbon: The sp-hybridized carbon of the -N=C=S group is significantly deshielded and appears far downfield.

-

C-1 (α-carbon): This carbon is deshielded due to the inductive effect of the attached nitrogen atom.

-

C-2, C-4, and C-3: These sp³-hybridized carbons of the cyclobutane ring will appear in the typical aliphatic region of the spectrum. The symmetry of the molecule dictates that C-2 and C-4 are chemically equivalent.

Part 2: Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The isothiocyanate group has a very strong and sharp absorption band corresponding to the asymmetric stretching of the -N=C=S moiety.[5][6]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Interpretation: Identify the key absorption bands and correlate them with specific functional groups.[7][8]

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2050 - 2150 | Strong, sharp | Asymmetric stretch | Isothiocyanate (-N=C=S)[6][9] |

| 2850 - 3000 | Medium to strong | C-H stretch | Cyclobutane C-H |

| 1400 - 1470 | Medium | C-H bend (scissoring) | Cyclobutane CH₂ |

Interpretation and Rationale:

-

Isothiocyanate Stretch: The most prominent feature in the IR spectrum will be the intense, sharp peak in the 2050-2150 cm⁻¹ region. This is highly characteristic of the isothiocyanate functional group and serves as a key diagnostic tool.[5][6]

-

C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³-hybridized, consistent with the cyclobutane ring.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-C stretching and C-H bending vibrations. While difficult to interpret in detail, this "fingerprint" region is unique to the molecule.

Visualization of Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Part 3: Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum for this compound (C₅H₇NS)

-

Molecular Weight: 113.18 g/mol

Expected Key Fragments:

| m/z | Proposed Fragment | Notes |

| 113 | [C₅H₇NS]⁺ | Molecular ion (M⁺) |

| 85 | [C₄H₇N]⁺ | Loss of CS |

| 70 | [C₄H₆]⁺ | Loss of HNCS (McLafferty-like rearrangement or retro-[2+2] cycloaddition) |

| 57 | [C₄H₇]⁺ | Cyclobutyl cation |

| 56 | [C₄H₆]⁺ | Cyclobutene radical cation |

Interpretation and Rationale:

-

Molecular Ion (m/z 113): The presence of a peak at m/z 113 would confirm the molecular weight of this compound.

-

Fragmentation: The cyclobutane ring is strained and can readily undergo fragmentation. A common fragmentation pathway for cyclobutanes is a retro-[2+2] cycloaddition to form two ethylene molecules (or substituted alkenes). In this case, cleavage could lead to the loss of cyclobutene (m/z 56) or the formation of a cyclobutyl cation (m/z 57). Loss of neutral fragments like CS or HNCS from the isothiocyanate group are also expected.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the comprehensive structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and the electronic environment of the atoms. The IR spectrum provides definitive evidence for the presence of the key isothiocyanate functional group. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This guide provides the foundational knowledge and expected spectral data to confidently identify and characterize this compound in a research or development setting.

References

-

A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available at: [Link]

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Giorgio Hamid Raza,1,3 Juraj Bella,¹ Anna Laura Segre,1 - ResearchGate. Available at: [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Ovid. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. Available at: [Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS - ResearchGate. Available at: [Link]

-

Isothiocyanate - Wikipedia. Available at: [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Available at: [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. Available at: [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - FAO AGRIS. Available at: [Link]

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172). Available at: [Link]

-

1-Isothiocyanato-4-(methylthio)butane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. Available at: [Link]

-

Isotopic labeling-assisted metabolomics using LC–MS - PMC - PubMed Central. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. compoundchem.com [compoundchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Structural Elucidation of Isothiocyanatocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional planar ring systems.[1] When functionalized with reactive groups like isothiocyanate, these structures present unique opportunities for covalent drug design and chemical probe development.[2][3][4] This technical guide provides a comprehensive theoretical framework for the structural and conformational analysis of isothiocyanatocyclobutane. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind the selection of computational methods and the integration of theoretical predictions with potential experimental validation. This document serves as a roadmap for researchers seeking to understand and predict the behavior of this and similar substituted four-membered ring systems.

Introduction: The Significance of this compound

The isothiocyanate group (-N=C=S) is a potent electrophile, enabling covalent interactions with biological nucleophiles, a mechanism exploited by numerous anticancer and anti-inflammatory agents.[4][5] Its incorporation into a cyclobutane ring introduces conformational constraints and a defined three-dimensional geometry that can significantly influence molecular recognition and reactivity.[1] A thorough understanding of the structural landscape of this compound is therefore paramount for its rational application in drug design. Key questions that theoretical studies can address include:

-

What are the stable conformations of the molecule?

-

What are the relative energies of these conformers?

-

How does the puckered nature of the cyclobutane ring influence the orientation of the isothiocyanate group?

-

What are the key geometric parameters (bond lengths, angles) and electronic properties?

-

What spectroscopic signatures can be predicted to aid in experimental characterization?

This guide will outline the theoretical approaches necessary to answer these questions, providing a robust foundation for future research.

The Conformational Landscape of Substituted Cyclobutanes

Unlike planar aromatic rings, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain.[6] This puckering gives rise to two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like this compound, this results in two primary conformers.

The interplay between angle strain and torsional strain governs the ring's geometry. While a planar conformation would minimize angle strain (with C-C-C angles of 90°), it would maximize torsional strain due to eclipsing interactions. A puckered conformation reduces torsional strain at the cost of increased angle strain.[6]

Diagram: Conformational Isomers of this compound

Caption: The two primary conformers of this compound.

A Framework for Theoretical Investigation

A robust theoretical study of this compound necessitates a multi-faceted computational approach, beginning with a broad exploration of the potential energy surface and culminating in high-accuracy calculations of the identified stable conformers.

Computational Methodology: A Justification of Choices

The selection of an appropriate theoretical method and basis set is critical for obtaining reliable results. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5][7][8][9]

-

Recommended Functional: The B3LYP hybrid functional is a well-established and versatile choice for geometry optimizations and frequency calculations of organic molecules.[8][9][10] For higher accuracy in energy calculations, especially when considering weak interactions or subtle electronic effects, a double-hybrid functional or a composite method could be employed.

-

Recommended Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable starting point, providing a good description of polarization and diffuse functions, which are important for accurately modeling the electron distribution in the isothiocyanate group.[10] For even greater accuracy, correlation-consistent basis sets like cc-pVTZ could be utilized.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used, particularly for benchmarking the results obtained from DFT.[10][11]

Step-by-Step Computational Workflow

The following workflow provides a systematic approach to the theoretical characterization of this compound.

Diagram: Computational Workflow

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]

- 4. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational stability, structural parameters and vibrational assignment from variable temperature infrared spectra of krypton solutions and ab initio calculations of ethylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isothiocyanatocyclobutane Derivatives and Analogues for Drug Discovery

Abstract

The confluence of the structurally rigid, three-dimensional cyclobutane scaffold and the electrophilically reactive isothiocyanate functional group presents a compelling, yet underexplored, area in medicinal chemistry. Isothiocyanates, renowned for their pleiotropic anti-cancer and anti-inflammatory activities, are often limited by their metabolic instability. The incorporation of a cyclobutane moiety is hypothesized to enhance pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining or even augmenting the potent biological effects of the isothiocyanate warhead. This technical guide provides a comprehensive overview of the synthesis, proposed structure-activity relationships (SAR), and potential therapeutic applications of isothiocyanatocyclobutane derivatives and their analogues. We will delve into established synthetic methodologies for constructing the functionalized cyclobutane core, detail the conversion to the corresponding isothiocyanates, and explore the mechanistic underpinnings of their anticipated biological activities, drawing parallels from well-characterized isothiocyanates. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Rationale for Isothiocyanatocyclobutanes in Drug Discovery

The pursuit of novel chemical entities with improved therapeutic indices is a perpetual endeavor in drug discovery. The strategic combination of privileged scaffolds with pharmacologically active functional groups is a cornerstone of this effort. This compound derivatives represent a novel class of compounds that marries the unique physicochemical properties of the cyclobutane ring with the potent and diverse biological activities of the isothiocyanate moiety.

The Cyclobutane Scaffold: Unlike conformationally flexible acyclic or larger cyclic systems, the cyclobutane ring possesses a rigid, puckered conformation.[1] This inherent rigidity can be advantageous in drug design by:

-

Pre-organizing Pharmacophoric Elements: The fixed spatial orientation of substituents on the cyclobutane ring can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[2]

-

Improving Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains or larger rings, which can lead to an improved pharmacokinetic profile.[3][4]

-

Enhancing Cell Permeability and Oral Bioavailability: The compact and lipophilic nature of the cyclobutane scaffold can contribute to favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The Isothiocyanate Warhead: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are the active metabolites of glucosinolates found in cruciferous vegetables.[5][6] ITCs are known to exert a wide range of biological effects, including potent anti-cancer, anti-inflammatory, and antioxidant activities.[7][8] Their mechanism of action is multifaceted and often involves covalent modification of cysteine residues on target proteins, leading to the modulation of key cellular signaling pathways.[9]

The synergistic combination of these two moieties offers the potential for novel therapeutics with enhanced efficacy and drug-like properties. This guide will provide the foundational knowledge and technical insights necessary to embark on the exploration of this compound derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be logically approached in a two-stage process: first, the construction of a functionalized cyclobutane core bearing a primary amine, and second, the conversion of the amine to the isothiocyanate.

Construction of the Functionalized Cyclobutane Core

A variety of synthetic methods can be employed to generate substituted cyclobutane rings. The choice of method will depend on the desired substitution pattern and stereochemistry.

[2+2] cycloaddition reactions are a powerful and direct method for the formation of cyclobutane rings. These reactions can be promoted photochemically or thermally.

-

Photocycloaddition: The photocycloaddition of two olefinic components is a classic method for cyclobutane synthesis. This approach allows for the construction of a wide range of substituted cyclobutanes.

-

Experimental Protocol: Generic [2+2] Photocycloaddition

-

Dissolve the alkene substrates in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiate the solution with a high-pressure mercury lamp or a suitable UV light source at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cyclobutane adduct by column chromatography on silica gel.

-

-

-

Thermal Cycloaddition: Certain activated alkenes, such as ketenes, can undergo thermal [2+2] cycloaddition with other alkenes to form cyclobutanones. These can then be further functionalized.

Once the cyclobutane core is established, the introduction of a primary amine is a key step towards the final isothiocyanate. This can be achieved through various standard organic transformations, such as:

-

Reductive Amination of Cyclobutanone: Cyclobutanone and its derivatives can be reacted with ammonia or a protected amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding cyclobutylamine.

-

Curtius, Hofmann, or Schmidt Rearrangements: Cyclobutanecarboxylic acids can be converted to cyclobutylamines via these classical rearrangement reactions.

Conversion of Cyclobutylamines to Isothiocyanates

The conversion of a primary amine to an isothiocyanate is a well-established transformation. A common and effective method involves the use of thiophosgene or its less toxic equivalents. A widely used two-step, one-pot procedure is detailed below.

-

Experimental Protocol: Synthesis of Cyclobutyl Isothiocyanate from Cyclobutylamine

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask, dissolve cyclobutylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, typically triethylamine (2.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt intermediate by TLC.

-

-

Desulfurization to Isothiocyanate:

-

To the stirred solution of the dithiocarbamate salt, add a desulfurizing agent. A common choice is tosyl chloride (1.1 eq).[10]

-

Continue stirring at room temperature for an additional 1-3 hours, monitoring the formation of the isothiocyanate product by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure cyclobutyl isothiocyanate.

-

-

This general protocol can be adapted for a wide range of substituted cyclobutylamines to generate a library of this compound derivatives for biological evaluation.

Diagram of the Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

Inferred Structure-Activity Relationships (SAR)

While direct SAR studies on this compound derivatives are not yet widely available in the literature, we can infer potential relationships based on the extensive research on other isothiocyanates and the principles of medicinal chemistry.

The Role of the Isothiocyanate Group

The isothiocyanate moiety is the key pharmacophore responsible for the biological activity of these compounds. The electrophilic carbon atom of the -N=C=S group readily reacts with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[9] This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Influence of the Cyclobutane Scaffold

The cyclobutane ring is expected to influence the overall activity and properties of the molecule in several ways:

-

Steric Bulk and Shape: The size and substitution pattern of the cyclobutane ring will dictate the overall shape of the molecule and how it fits into the binding pocket of a target protein. Bulky substituents on the cyclobutane ring may enhance or hinder binding depending on the target topology.

-

Lipophilicity: The hydrocarbon nature of the cyclobutane ring will contribute to the overall lipophilicity of the molecule. This can affect membrane permeability, protein binding, and solubility.

-